
3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-1H-pyrazol-5(4H)-one is a chemical compound with the molecular formula C3H6N4O It is a derivative of pyrazole, characterized by the presence of two amino groups at the 3rd and 4th positions and a keto group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-1H-pyrazol-5(4H)-one typically involves the reaction of hydrazine derivatives with diketones or keto acids. One common method involves the cyclization of 3,4-diaminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of 3,4-Diamino-1H-pyrazol-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diamino-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 3,4-diamino-1H-pyrazol-5-ol.
Substitution: Formation of N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3,4-Diamino-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diamino-1H-pyrazole: Similar structure but with amino groups at different positions.
4-Amino-1H-pyrazol-5(4H)-one: Lacks one amino group compared to 3,4-Diamino-1H-pyrazol-5(4H)-one.
1,2-Diaminobenzene: Contains a benzene ring instead of a pyrazole ring.
Uniqueness
3,4-Diamino-1H-pyrazol-5(4H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual amino groups and keto functionality make it a versatile compound for various applications.
Propiedades
Número CAS |
45514-28-1 |
|---|---|
Fórmula molecular |
C3H6N4O |
Peso molecular |
114.11 g/mol |
Nombre IUPAC |
3,4-diamino-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h1H,4H2,(H2,5,6)(H,7,8) |
Clave InChI |
PZQUSVQXQJZMJH-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=NNC1=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
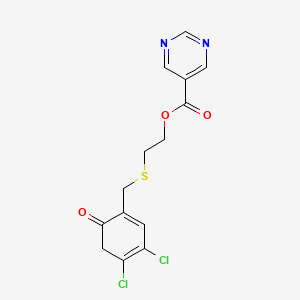
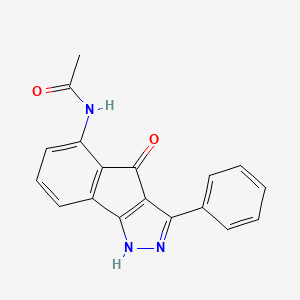
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
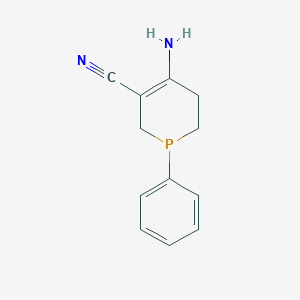
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)


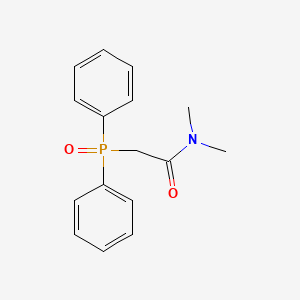
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
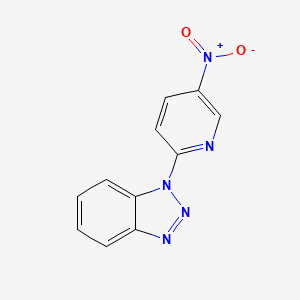
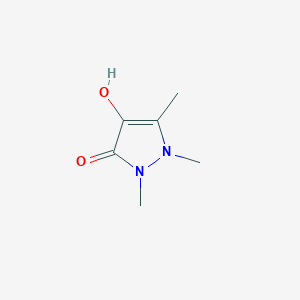
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
